molecular formula C10H7BrO2S B1371243 Methyl 4-bromobenzo[b]thiophene-2-carboxylate CAS No. 360575-29-7

Methyl 4-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B1371243
M. Wt: 271.13 g/mol
InChI Key: AOQIBJZMRMVKSH-UHFFFAOYSA-N
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Description

“Methyl 4-bromobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7BrO2S . It has a molecular weight of 271.13 . This compound is also known as “Methyl thianaphthene-2-carboxylate” and "Benzo[b]thiophene-2-carboxylic acid methyl ester" .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromobenzo[b]thiophene-2-carboxylate” is 1S/C10H7BrO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“Methyl 4-bromobenzo[b]thiophene-2-carboxylate” is a solid at room temperature . It has a boiling point of 105-108°C . The compound’s SMILES string is COC(=O)c1cc2ccccc2s1 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Electrochemical Synthesis

An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

Stereoselective Preparation of Halogenated Benzoxazines

2-Bromobenzo[b]thiophene is used in the stereoselective preparation of halogenated benzoxazines via enantioselective halocyclization of o-anilidostyrenes using chiral anion phase-transfer catalysts .

Synthesis of Organic Optoelectronic Devices

Thiophene derivatives, such as 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives, have been synthesized and used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . These include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .

Condensation with Simple Aromatic Amines

A benzo[b]thiophene isothiocyanate derivative was used as a model to study the condensation with simple aromatic amines and amino-l-sorbose derivative .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been used in the synthesis of a variety of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Nonsteroidal Anti-inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Dental Anesthetic in Europe

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

“Methyl 4-bromobenzo[b]thiophene-2-carboxylate” is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIBJZMRMVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625902
Record name Methyl 4-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromobenzo[b]thiophene-2-carboxylate

CAS RN

360575-29-7
Record name Methyl 4-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360575-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (55%, 1.11 g) in dimethyl sulfoxide (20 mL) was added methyl thioglycolate (1.53 mL) at room temperature, and the mixture was stirred for 15 minutes. A solution of 2-bromo-6-fluorobenzaldehyde (3.43 g) in dimethyl sulfoxide (4 mL) was added to the reaction mixture, and the mixture was stirred at room temperature for 5 minutes. The reaction mixture was poured into water with ice and precipitated crystalline solid was collected by filtration, washed with water and dried under reduced pressure to give 2-methoxycarbonyl-4-bromobenzo-[b]thiophene (1.52 g). This material was suspended in a mixed solvent of methanol (20 mL) and water (10 mL) and sodium hydroxide (0.91 g) was added to the suspension. The mixture was stirred for at 50° C. for 5 hours. The reaction mixture was cooled with ice bath, and the reaction mixture was acidified by adding 2 mol/L hydrochloric acid. The precipitated crystalline solid was collected by filtration, washed with water and dried under reduced pressure to give 2-carboxybenzo[b]thiophene (1.27 g). To this material were added copper powder (0.42 g) and quinoline (10 mL), and the mixture was stirred at 190° C. for 1 hour. After the reaction mixture was cooled to room temperature, 2 mol/L hydrochloric acid (40 mL) and ethyl acetate (20 mL) were added to the reaction mixture, and the mixture was stirred for 15 minutes. Insoluble material in the mixture was removed by filtration, and the organic layer of the filtrate was separated. The aqueous layer of filtrate was extracted with ethyl acetate. The organic layers were combined, and the combined organic layer washed with 2 mol/L hydrochloric acid, water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane) to give the title compound (0.55 g).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the solution of the compound (6.64 g, 25.16 mmol) obtained in Step 1 in DMF (90 ml), potassium carbonate (7.65 g, 55.35 mmol) and methyl thioglycolate (2.7 ml, 30.19 mmol) were added in that order, and then the reaction mixture was heated at reflux with stirring for 6 hours. After the termination of the reaction, the resulting reaction solution was cooled to room temperature, extracted with ethyl acetate, and then washed with water and brine. Subsequently, the reaction solution was dried over MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=40:1), thus obtaining the title compound as a white solid (5.72 g, 21.09 mmol, 84%).
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

Methyl thioglycolate (42.35 g) was added under nitrogen at 80° C. to a solution of triethylamine (109 ml) in dimethylformamide (290 ml), the mixture was stirred at 100° C. for 15 minutes, then a solution of 2-bromo-6-fluorobenzaldehyde (81.35 g; prepared in a manner similar to that described above) in dimethylformamide (70 ml) was added. The mixture was stirred at 130° C. for 5 hours, then it was cooled to ambient temperature and poured into ice-water (3000 ml). The resulting solid was collected by filtration, washed with water (2×250 ml) and dried in air to give methyl 4-bromobenzo[b]thiophene-2-carboxylate (101 g) as a yellow solid which was used without further purification.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com

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